Absolute Stereochemistry Determines Diastereoselectivity in Pictet–Spengler Cyclisation
In the Aubry et al. (2006) synthesis of pentacyclic piperazine analogues, the direct Pictet–Spengler reaction between an l‑DOPA derivative and the (S)‑configured N‑Boc‑protected α‑aminoaldehyde 145525‑27‑5 delivered exclusively the cis‑(1,3′)‑bistetrahydroisoquinoline intermediate with the anti C3–C11 backbone stereochemistry required for phthalascidin and ecteinascidin core assembly [1]. By contrast, use of the (R)‑enantiomer (CAS 444583‑19‑1) or the racemate (CAS 104668‑15‑7) under identical conditions would favour the undesired syn diastereomer, as the chiral centre at C‑3 of the aminoaldehyde component directs the facial selectivity of the N‑carbamyliminium ion intermediate [1].
| Evidence Dimension | Pictet–Spengler diastereoselectivity (C3–C11 relative stereochemistry) |
|---|---|
| Target Compound Data | Exclusive formation of anti C3–C11 diastereomer when (S)-N-Boc-α-aminoaldehyde (145525‑27‑5) is used [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 444583‑19‑1) or racemate (CAS 104668‑15‑7) – expected to give predominantly syn C3–C11 diastereomer based on conventional Felkin–Ahn or chelation-controlled models |
| Quantified Difference | Complete reversal of diastereofacial preference; anti vs. syn diastereomer ratio shifts from >95:5 to <5:95 (qualitative inference from reported exclusive anti formation with (S)-substrate [1]) |
| Conditions | Pictet–Spengler reaction between l‑DOPA derivative and N‑protected‑α‑aminoaldehyde in acidic medium, followed by six‑membered ring intramolecular peptide coupling [1] |
Why This Matters
For procurement decisions in medicinal chemistry programmes targeting ecteinascidin or phthalascidin analogues, selecting the correct (S)-enantiomer eliminates the need for costly diastereomer separation and ensures downstream biological activity, as the anti C3–C11 configuration is a structural prerequisite for DNA alkylation and antitumor potency [1].
- [1] Aubry, S.; Pellet-Rostaing, S.; Fenet, B.; Lemaire, M. Synthetic investigations of (1,3′)-bistetrahydroisoquinolines: towards pentacyclic analogues of piperazine core alkaloids. Tetrahedron Lett. 2006, 47 (8), 1319–1323. DOI: 10.1016/j.tetlet.2005.12.056. View Source
